molecular formula C14H10BrN B3251582 4-Bromomethyl-2-cyanobiphenyl CAS No. 210037-90-4

4-Bromomethyl-2-cyanobiphenyl

Cat. No.: B3251582
CAS No.: 210037-90-4
M. Wt: 272.14 g/mol
InChI Key: LQPCAPMUDDPGHJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromomethyl-2-cyanobiphenyl is synthesized using 2-cyano-4-methylbiphenyl as a starting material. The synthesis involves a bromination reaction, where 2-cyano-4-methylbiphenyl is dissolved in dichloromethane and reacted with dibromo hydantoin under controlled conditions . The reaction is typically carried out at 50°C with the aid of a 4000K LED light .

Industrial Production Methods: Industrial production methods for this compound involve the use of halogenated hydrocarbon solvents, radical initiators, and brominating agents. The reaction is conducted at low temperatures (around 5°C) and involves steps such as filtration, reduced pressure concentration, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromomethyl-2-cyanobiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives are formed.

    Oxidation Products: Oxidized derivatives of the biphenyl structure.

    Reduction Products: Reduced forms of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromomethyl-2-cyanobiphenyl primarily involves its role as an intermediate in drug synthesis. It contributes to the formation of active pharmaceutical ingredients that target specific molecular pathways, such as the angiotensin II receptor pathway in the case of sartan drugs . The compound itself does not have a direct mechanism of action but facilitates the creation of molecules that exert therapeutic effects.

Comparison with Similar Compounds

  • 2-Cyano-4’-bromomethylbiphenyl
  • 4’-Bromomethylbiphenyl-2-carbonitrile
  • 2-(4-Bromomethylphenyl)benzonitrile

Comparison: 4-Bromomethyl-2-cyanobiphenyl is unique due to its specific use in the synthesis of sartan drugs. While similar compounds may share structural features, this compound’s role as a key intermediate in the production of antihypertensive medications sets it apart .

Properties

IUPAC Name

5-(bromomethyl)-2-phenylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN/c15-9-11-6-7-14(13(8-11)10-16)12-4-2-1-3-5-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPCAPMUDDPGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)CBr)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Hydroxymethyl-biphenyl-2-carbonitrile from step 3 (1.3 g, 6.2 mmol) was dissolved in THF (31 ml) and treated with Ph3P (2.4 g, 9.3 mmol) followed by CBr4 (3 g, 9.3 mmol). The reaction was mixture stirred at room temp. for 16 hours. The solvent was removed in vacuo and the residue was purified by flash chromatography (10% EtOAc/Hexane) to yield the desired product.
Name
5-Hydroxymethyl-biphenyl-2-carbonitrile
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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